Phenylpropanolamine hydrochloride

vascular pharmacology adrenergic receptor selectivity vasoconstriction mechanism

Researchers sourcing α2-preferring sympathomimetics for veterinary API development face supply constraints from human-use restrictions. Phenylpropanolamine hydrochloride (CAS 40626-29-7) addresses this with active FDA veterinary approvals and differentiated receptor pharmacology. • 62-fold α2/α1 selectivity (Ki α2A=0.28 μM vs α1A=8.9 μM) - eliminates confounding β-adrenergic cardiac effects • 90.2% urinary excretion unchanged - minimal hepatic metabolism ensures predictable systemic exposure • FDA-approved veterinary API - 82% reduction in canine urinary incontinence at 2 mg/kg BID Supplied as ≥98% purity racemic mixture with full CoA and regulatory documentation for GMP manufacturing.

Molecular Formula C9H13NO.ClH
C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 40626-29-7
Cat. No. B044223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpropanolamine hydrochloride
CAS40626-29-7
Synonyms(αS)-α-[(1R)-1-aminoethyl]benzenemethanol Hydrochloride (1:1);  [S-(R*,S*)]-α-(1-aminoethyl)benzenemethanol Hydrochloride;  (+)-Norephedrine Hydrochloride;  (+)-Phenylpropanolamine Hydrochloride;  (1S,2R)-(+)-Norephedrine Hydrochloride;  (R)-(+)-α-Norep
Molecular FormulaC9H13NO.ClH
C9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
InChIKeyDYWNLSQWJMTVGJ-PRCZDLBKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Phenylpropanolamine HCl: Pharmacological Profile


Phenylpropanolamine hydrochloride (PPA; dl-norephedrine hydrochloride) is a sympathomimetic amine belonging to the phenethylamine class, structurally related to ephedrine and amphetamine [1]. It exerts its pharmacological effects through dual mechanisms: direct agonist activity at α-adrenergic receptors (with preferential affinity for α2-subtypes) and indirect norepinephrine release via the norepinephrine transporter [2]. Unlike β-hydroxylated analogs, PPA lacks direct β-adrenoceptor agonist activity in cardiac tissue, a distinguishing feature attributable to the absence of phenolic substitution on its phenyl ring [3]. PPA is commercially supplied as a racemic mixture of (-)-norephedrine and (+)-norephedrine enantiomers [4]. In the United States and Canada, human oral decongestant and anorectic products containing PPA were withdrawn by the FDA in 2000 due to epidemiological association with hemorrhagic stroke risk [5]; however, the compound remains actively approved and marketed for veterinary applications, specifically for canine urinary incontinence associated with urethral sphincter hypotonus, with recent FDA approvals for veterinary formulations as of 2025 [6].

Phenylpropanolamine HCl: Why Substitution Fails


Phenylpropanolamine hydrochloride occupies a unique pharmacological niche among over-the-counter sympathomimetic decongestants. Unlike phenylephrine (a selective α1-adrenergic agonist) or pseudoephedrine (a mixed α/β agonist with substantial indirect activity), PPA demonstrates preferential α2-adrenoceptor agonism with 62-fold greater potency in α2-enriched vasculature relative to α1-dominant vessels [1]. This α2 preference confers tissue-specific vasoconstriction relevant to nasal decongestion without the β-mediated cardiac stimulation observed with ephedrine-class compounds [2]. Additionally, PPA undergoes minimal hepatic metabolism—only 3-4% of an oral dose is metabolized, with 90.2 ± 1.7% excreted unchanged in urine—contrasting with phenylephrine's extensive first-pass metabolism via MAO and sulfotransferases that limits its oral bioavailability to approximately 38% [3]. Substitution without consideration of these receptor selectivity and pharmacokinetic parameters introduces risks of altered efficacy profiles, unexpected pressor responses, and formulation incompatibility [4].

Phenylpropanolamine HCl: Quantitative Differentiation Evidence


α2-Adrenoceptor Agonism vs Phenylephrine

Phenylpropanolamine demonstrates preferential agonism at α2-adrenoceptors, a property not shared by the widely used α1-selective decongestant phenylephrine. In isolated mouse tail arteries (enriched with functional α2-adrenoceptors) versus mesenteric arteries (predominantly α1-expressing), PPA was 62-fold more potent in tail arteries, with constriction blocked by the α2-antagonist rauwolscine (10⁻⁷ M) but unaffected by the α1-antagonist prazosin (3 × 10⁻⁷ M) [1]. In contrast, constriction by the selective α1-agonist phenylephrine was observed in both vascular beds and abolished by prazosin [1]. This α2 preference is further supported by Ki values: PPA inhibits [³H]RX821002 binding to cloned human α2A-adrenoceptors with Ki = 0.28 μM, approximately 30-fold lower than its Ki values of 8.5-9.6 μM for α1-adrenoceptor subtypes [2].

vascular pharmacology adrenergic receptor selectivity vasoconstriction mechanism

β-Adrenoceptor Agonism: Differentiation from Ephedrine

PPA does not act as a direct β-adrenoceptor agonist, contrasting with structurally related compounds such as ephedrine and pseudoephedrine that retain measurable β-mediated cardiac effects. In rat heart mince preparations, only the known β-agonists norepinephrine, epinephrine, isoproterenol, and the direct adenylyl cyclase activator forskolin significantly increased intracellular cAMP levels (p < 0.05) [1]. PPA and its diastereomers—including (-)-norephedrine, (+)-norephedrine, (+)-norpseudoephedrine, (-)-ephedrine, and (+)-amphetamine—produced no significant increase in cAMP, demonstrating the absence of direct β-adrenoceptor agonist activity [1]. This finding supports the structure-activity hypothesis that significant agonist activity at β-adrenoceptors requires phenolic/aryl ether substitution on the phenyl ring at positions 3, 4, or 5—a structural feature absent in PPA but present in endogenous catecholamines [1].

cardiac pharmacology β-adrenoceptor cAMP signaling

Enantiomer-Specific Anorectic & CNS Activity

The enantiomeric composition of PPA determines both anorectic potency and CNS stimulatory activity. Oral administration studies demonstrate a 4-5 fold difference in potency among PPA enantiomers, with the order of anorectic activity being: (+)-norpseudoephedrine (highest), followed by (-)-norephedrine, (-)-norpseudoephedrine, and (+)-norephedrine (lowest) [1]. In open-field locomotion assays in Sprague-Dawley rats—an index of CNS stimulation—PPA (dl-norephedrine racemate) at doses of 5-50 mg/kg failed to increase locomotion significantly, whereas d-norpseudoephedrine at 10-50 mg/kg produced significant locomotor increases comparable to 2 mg/kg d-amphetamine [2]. This stereoisomer-dependent divergence in CNS stimulation is attributed to α-carbon configuration: the R configuration at the α-position confers predominantly peripheral effects (vasoconstriction), whereas the S configuration enhances CNS activity [1].

stereochemistry anorectic activity CNS pharmacology

Pharmacokinetic Profile: Minimal Metabolism vs Phenylephrine

PPA exhibits a pharmacokinetic profile characterized by minimal hepatic metabolism and predominant renal excretion of unchanged drug, which contrasts sharply with phenylephrine's extensive first-pass metabolism. Following oral administration of 50 mg PPA in healthy human volunteers, 90.2 ± 1.7% of the dose was excreted unchanged in urine, with mean renal clearance of 0.646 ± 0.089 L/kg/h and an elimination half-life of 4.0 ± 0.5 h [1]. Total PPA metabolism accounts for only 3-4% of an oral dose, producing minor metabolites including hippuric acid (via oxidative deamination) and 4-hydroxynorephedrine (≤1%) [2]. In contrast, phenylephrine undergoes extensive first-pass metabolism via monoamine oxidase (MAO) and sulfotransferases, resulting in oral bioavailability of approximately 38% and substantial inter-individual variability in systemic exposure [3]. The linear pharmacokinetics of PPA over the 25-100 mg dose range—with constant half-life (3.8-4.3 h) and renal clearance (0.41-0.44 L/kg/h)—further support predictable systemic exposure [4].

pharmacokinetics bioavailability metabolism

Pressor Risk in Hypertensive Patients

Systematic review of clinical trials and adverse event data establishes a differential pressor risk profile among nonprescription sympathomimetic decongestants. A comprehensive evaluation of published clinical trials concluded that ephedrine and phenylpropanolamine are best avoided by hypertensive patients due to higher probability of causing pressor reactions, whereas data on pseudoephedrine and phenylephrine indicate non-significant effects on blood pressure of normotensive subjects when used at recommended oral decongestant doses [1]. This pressor liability contributed to PPA's market withdrawal: epidemiological analysis from the Hemorrhagic Stroke Project found that PPA use in appetite suppressants was associated with an increased risk of hemorrhagic stroke in women (adjusted odds ratio 16.58; 95% CI, 1.51-182.21; p=0.02) [2]. The mechanistic basis for PPA's enhanced pressor activity relative to pseudoephedrine is supported by in vivo rat studies: intravenous PPA and l-norephedrine (cumulative dosing 0.31-10 mg/kg) were the most potent at increasing arterial blood pressure, while d-norpseudoephedrine was relatively inactive at the same doses [3].

cardiovascular safety pressor response hypertension

Canine Urinary Incontinence: Veterinary Efficacy

PPA is uniquely positioned in veterinary medicine for the management of canine urinary incontinence due to urethral sphincter hypotonus, an indication for which common human decongestant alternatives (phenylephrine, pseudoephedrine) lack regulatory approval or established efficacy data. In a 28-day placebo-controlled clinical study of 184 dogs, PPA administered at 2 mg/kg twice daily reduced mean weekly urinary accidents from 9.0 (pretreatment) to 1.6 by week 4, compared to placebo reduction from 7.8 to 2.8 accidents per week [1]. Long-term effectiveness over 180 days was demonstrated with 98.1% owner satisfaction and an average of one accident per dog per week [1]. Pharmacokinetically, PPA in dogs exhibits rapid oral absorption from immediate-release capsules with bioavailability of 98.2 ± 6.9% and terminal elimination half-life of 3.5 ± 0.5 h [2]. The mechanism involves α-adrenergic stimulation of smooth muscle in the urethra, bladder neck, and internal urethral sphincter, increasing urethral tone—a physiological effect not replicated by β-predominant sympathomimetics or α1-selective agents that lack sufficient distribution to urogenital α-adrenoceptors [3].

veterinary pharmacology urinary incontinence urethral sphincter

Phenylpropanolamine HCl: Application Scenarios


Veterinary Manufacturing for Urinary Incontinence

PPA hydrochloride is the active pharmaceutical ingredient (API) for FDA-approved veterinary products (e.g., PhenylPro, Proin) indicated for canine urinary incontinence associated with urethral sphincter hypotonus. Clinical efficacy data demonstrate 82% reduction in weekly urinary accidents at 2 mg/kg BID dosing and 98.1% owner satisfaction at 180 days [1]. With oral bioavailability in dogs of 98.2 ± 6.9%, PPA supports reliable dosing from immediate-release and controlled-release formulations [2]. Procurement for veterinary manufacturing is distinct from human-use restrictions, with active FDA approvals as of 2025 [3].

α2-Selective Agonist Research Tool

PPA's preferential α2-adrenoceptor agonism (62-fold greater potency in α2-enriched vasculature; Ki α2A = 0.28 μM vs Ki α1A = 8.9 μM) makes it a valuable research tool for investigating α2-mediated vascular responses and receptor subtype pharmacology [1]. Its lack of direct β-adrenoceptor agonist activity eliminates confounding β-mediated cAMP signaling in cardiac tissue assays [2]. For researchers requiring a sympathomimetic with minimal CNS stimulation, PPA racemate at 5-50 mg/kg produces no significant open-field locomotion increase in rodent models, contrasting with d-norpseudoephedrine's significant stimulant effects [3].

Stereochemistry & SAR Studies

PPA's four optical isomers [(±)-norephedrine and (±)-norpseudoephedrine] exhibit a 4-5 fold range in anorectic potency and differential CNS penetration based on α-carbon configuration [1]. The racemic mixture (dl-norephedrine hydrochloride, CAS 40626-29-7) serves as a reference standard for studies examining how stereochemistry determines pharmacological outcomes in the phenethylamine class. Procurement of PPA as a racemate enables baseline characterization against which individual enantiomers can be compared for structure-activity relationship investigations [2].

Pharmacokinetic Reference Standard

PPA's pharmacokinetic profile—90.2 ± 1.7% urinary excretion unchanged, 3-4% metabolic fraction, t₁/₂ = 4.0 ± 0.5 h, and linear kinetics over 25-100 mg—provides a reference standard for evaluating drug candidates where predictable systemic exposure with minimal hepatic metabolism is a design criterion [1]. This profile contrasts with high-extraction sympathomimetics like phenylephrine (≈38% oral bioavailability), making PPA useful in pharmaceutical development for benchmarking formulations intended to bypass first-pass metabolism or for calibrating in vitro-in vivo extrapolation (IVIVE) models [2].

Quote Request

Request a Quote for Phenylpropanolamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.